An In-depth Technical Guide to 5-Chloro-2-ethoxy-3-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Chloro-2-ethoxy-3-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxy-3-nitropyridine is a halogenated and nitrated pyridine derivative that has emerged as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the specific arrangement of its chloro, ethoxy, and nitro functional groups on the pyridine scaffold, make it a versatile intermediate for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Chloro-2-ethoxy-3-nitropyridine, with a particular focus on its utility in the field of drug discovery and development. The strategic positioning of its functional groups allows for selective chemical modifications, rendering it an attractive starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 5-Chloro-2-ethoxy-3-nitropyridine | N/A |
| CAS Number | 886373-32-6 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1] |
| Molecular Weight | 202.60 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available. For comparison, 5-chloro-2-nitropyridine has a melting point of 119-123 °C. | [3] |
| Boiling Point | Not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, acetone, and methanol, and insoluble in water. | Inferred from related compounds[3] |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
Note: Some physical properties are not yet fully characterized in publicly available literature and are estimated based on the properties of structurally similar compounds.
Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route involves the reaction of 2,5-dichloro-3-nitropyridine with sodium ethoxide. The greater electrophilicity of the C2 position, which is para to the electron-withdrawing nitro group, directs the regioselective substitution of the chlorine atom at this position by the ethoxide nucleophile.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
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2,5-dichloro-3-nitropyridine
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Sodium metal
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Anhydrous ethanol
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Dry toluene
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a gentle reflux. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
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Nucleophilic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,5-dichloro-3-nitropyridine in dry toluene.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and toluene under reduced pressure. To the resulting residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).
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Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude 5-Chloro-2-ethoxy-3-nitropyridine can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine.
Reactivity and Mechanistic Insights
The reactivity of 5-Chloro-2-ethoxy-3-nitropyridine is dominated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group. This electronic characteristic makes the aromatic ring susceptible to nucleophilic attack.
The chlorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism for nucleophilic aromatic substitution on 5-Chloro-2-ethoxy-3-nitropyridine.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Applications in Drug Discovery
Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The chloro and ethoxy groups also provide handles for diverse chemical transformations, making 5-Chloro-2-ethoxy-3-nitropyridine a versatile scaffold in medicinal chemistry.
This compound and its derivatives are of significant interest in the development of:
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Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology.
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Antiviral and Antibacterial Agents: The functional groups on the pyridine ring can be modified to interact with specific biological targets in pathogens.
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Central Nervous System (CNS) Agents: Pyridine-based structures are found in various drugs targeting CNS disorders.
The ability to selectively introduce different functionalities at various positions on the pyridine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profile.
Safety and Handling
5-Chloro-2-ethoxy-3-nitropyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Based on the safety data for structurally related compounds, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]
Hazard Statements (Anticipated):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
5-Chloro-2-ethoxy-3-nitropyridine is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution, allows for the controlled introduction of molecular diversity. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically functionalized building blocks in the construction of complex and biologically active molecules is poised to expand. This guide provides a foundational understanding of its properties and synthesis to aid researchers and scientists in leveraging its potential in their research and development endeavors.
References
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PubChem. 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. [Link]
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PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]
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University of Calgary. Nucleophilic Substitution Reactions. [Link]
-
PubChem. 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Allschoolabs. 5-Chloro-2-ethoxy-3-nitropyridine. [Link]
-
Smith, J. et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. [Link]
-
Stevens, E. Nucleophilic aromatic substitutions. YouTube. [Link]
- Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. Method for preparing 2-chloro-5-nitropyridine.
